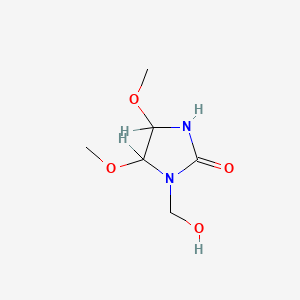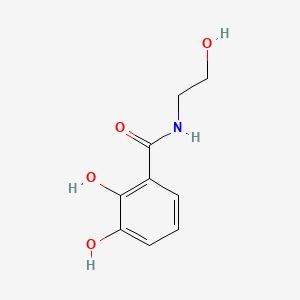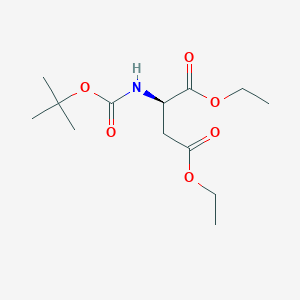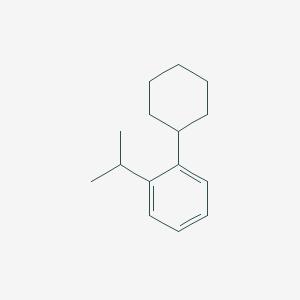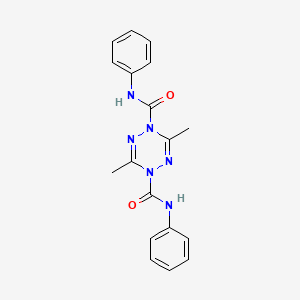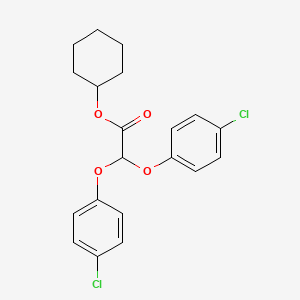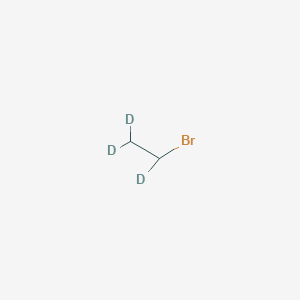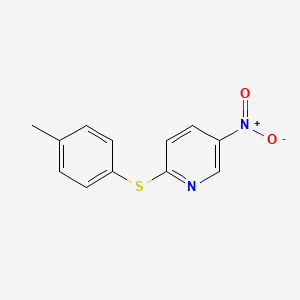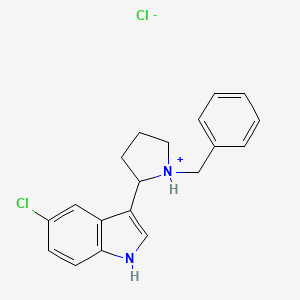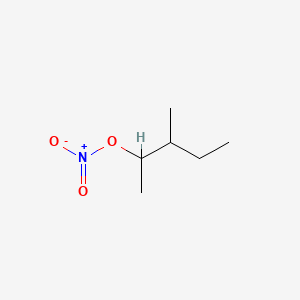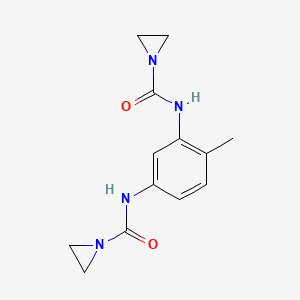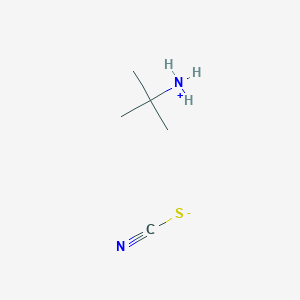![molecular formula C7H14N2 B13746320 1-Methyl-1,2-diazaspiro[2.5]octane CAS No. 26177-34-4](/img/structure/B13746320.png)
1-Methyl-1,2-diazaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.1995 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Métodos De Preparación
The synthesis of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be achieved through several synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification
Análisis De Reacciones Químicas
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While industrial applications are limited, the compound’s properties may be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- involves its interaction with molecular targets and pathways within a given system. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to specific effects. Detailed studies on its mechanism of action are still required to fully elucidate these processes.
Comparación Con Compuestos Similares
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- can be compared with other similar compounds, such as:
1,2-DIAZASPIRO[2.5]OCTANE: This compound shares the same core structure but lacks the methyl group, which may influence its reactivity and applications.
3,3-PENTAMETHYLENEDIAZIRIDINE:
The uniqueness of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- lies in its specific structural features and the presence of the methyl group, which can impact its chemical behavior and interactions.
Propiedades
Número CAS |
26177-34-4 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-7(8-9)5-3-2-4-6-7/h8H,2-6H2,1H3 |
Clave InChI |
FFYNQULECGIKOW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2(N1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


